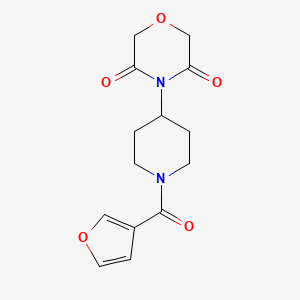

4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

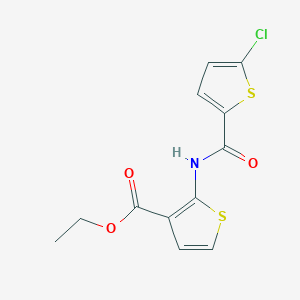

The compound “4-(1-(Furan-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a furan ring, a piperidine ring, and a morpholine dione group . The empirical formula is C10H11NO3 and the molecular weight is 193.20 .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a piperidine ring, and a morpholine dione group . The InChI string representation of the molecule is1S/C10H11NO3/c12-8-3-5-11 (6-4-8)10 (13)9-2-1-7-14-9/h1-2,7H,3-6H2 . Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H11NO3 and the molecular weight is 193.20 .Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions

Research on nucleophilic substitutions of related compounds demonstrates the versatility of furan derivatives in synthetic chemistry. For instance, 2-chloronaphtho[2,3-b]furan-4,9-dione reacts with amines including pyrrolidine and morpholine to yield compounds with potential for further chemical transformations (Koyanagi et al., 1998). This study highlights the high reactivity of furan derivatives with amines, producing a variety of compounds through nucleophilic substitutions at room temperature.

Synthesis of Spiroheterocycles

The synthesis of spiroheterocycles from isatins, urea, and piperidine or morpholine derivatives demonstrates the application of these compounds in creating complex molecular architectures. This process is notable for its high yields and efficiency, introducing functional groups like pyridyl and morpholinyl into the product structures, which could be beneficial for pharmaceutical applications (Gao et al., 2017).

Anticancer Activity Evaluation

A study involving the condensation of iminodiacetic acid with various amines, including morpholine, to produce piperazine-2,6-dione derivatives, evaluated these compounds for anticancer activity. Some derivatives exhibited significant anticancer effects against various cancer cell lines, showcasing the potential therapeutic applications of these compounds (Kumar et al., 2013).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals. This research demonstrates the diverse mesomorphic behavior of these compounds, including the formation of high-ordered smectic and hexagonal columnar phases, depending on the type of cation and anion used. Such materials could have applications in electronic displays and other advanced technologies (Lava et al., 2009).

Inhibitory Effects on Enzymes

Isatin Mannich bases incorporating morpholine and piperidine moieties have been evaluated for their inhibitory effects on carbonic anhydrases and cholinesterase enzymes. The compounds demonstrated potent inhibitory activity, suggesting their potential as leads for the development of new therapeutic agents targeting these enzymes (Ozgun et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPLHVNDXJNNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide](/img/structure/B2563213.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2563218.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)

![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2563232.png)

![1-[(E)-[(4R,4As,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid](/img/structure/B2563233.png)

![N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2563234.png)